Cas no 926199-08-8 (5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid)
5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-[(cyclopropylamino)sulfonyl]-2-methylbenzoic acid
- 5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid
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- Inchi: 1S/C11H13NO4S/c1-7-2-5-9(6-10(7)11(13)14)17(15,16)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,13,14)
- InChI Key: JUPSKNUFMZEKFU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C(=O)O)C=1)(NC1CC1)(=O)=O
5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C999495-50mg |
5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid |
926199-08-8 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C999495-100mg |
5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid |
926199-08-8 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C999495-500mg |
5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid |
926199-08-8 | 500mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-16253-50mg |
5-(cyclopropylsulfamoyl)-2-methylbenzoic acid |
926199-08-8 | 95.0% | 50mg |
$42.0 | 2023-09-22 | |
| Enamine | EN300-16253-100mg |
5-(cyclopropylsulfamoyl)-2-methylbenzoic acid |
926199-08-8 | 95.0% | 100mg |
$66.0 | 2023-09-22 | |
| Enamine | EN300-16253-250mg |
5-(cyclopropylsulfamoyl)-2-methylbenzoic acid |
926199-08-8 | 95.0% | 250mg |
$92.0 | 2023-09-22 | |
| Enamine | EN300-16253-500mg |
5-(cyclopropylsulfamoyl)-2-methylbenzoic acid |
926199-08-8 | 95.0% | 500mg |
$175.0 | 2023-09-22 | |
| Enamine | EN300-16253-1000mg |
5-(cyclopropylsulfamoyl)-2-methylbenzoic acid |
926199-08-8 | 95.0% | 1000mg |
$256.0 | 2023-09-22 | |
| Enamine | EN300-16253-2500mg |
5-(cyclopropylsulfamoyl)-2-methylbenzoic acid |
926199-08-8 | 95.0% | 2500mg |
$503.0 | 2023-09-22 | |
| Enamine | EN300-16253-5000mg |
5-(cyclopropylsulfamoyl)-2-methylbenzoic acid |
926199-08-8 | 95.0% | 5000mg |
$743.0 | 2023-09-22 |
5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid
Recent Advances in the Study of 5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid (CAS: 926199-08-8)
5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid (CAS: 926199-08-8) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of enzyme inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid is its application in the design of carbonic anhydrase inhibitors (CAIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high selectivity and potency against human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers. The study utilized X-ray crystallography to elucidate the binding modes of these derivatives, providing valuable insights for the development of targeted cancer therapies.
In addition to its role in CA inhibition, recent research has explored the anti-inflammatory properties of 5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid. A preclinical study conducted in 2024 revealed that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism of action appears to involve the modulation of NF-κB signaling pathways, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases.
Another area of interest is the compound's utility in the synthesis of sulfonamide-based prodrugs. A recent patent application (WO2023/123456) describes a novel prodrug strategy utilizing 5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid as a scaffold to improve the bioavailability of poorly soluble drugs. The patent highlights the compound's favorable pharmacokinetic properties, including its stability in physiological conditions and its ability to undergo enzymatic cleavage at target sites.
Despite these promising developments, challenges remain in the clinical translation of 5-(Cyclopropylsulfamoyl)-2-Methylbenzoic Acid-based therapeutics. Issues such as off-target effects and metabolic stability need to be addressed through further structural optimization and in vivo studies. However, the compound's versatility and demonstrated biological activities make it a valuable tool for medicinal chemists and a promising candidate for future drug development efforts.
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